N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Description
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide (CAS 38659-86-8) is a β-ketoamide derivative with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . The compound features a dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring, which confers electron-donating properties and influences its reactivity, solubility, and biological interactions. This structural motif is critical in pharmaceutical and materials science applications, where electronic and steric effects dictate functionality.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYGTWWJLTNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359296 | |
| Record name | N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38659-86-8 | |
| Record name | N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Scheme
- Reactants: 4-(Dimethylamino)aniline + 3-oxobutanoyl chloride (or equivalent)
- Solvent: Ethanol, dimethylformamide (DMF), or other polar aprotic solvents
- Conditions: Heating under reflux or controlled temperature to facilitate amide bond formation
- Catalysts/Additives: Sometimes bases like triethylamine are used to neutralize HCl formed during the reaction
This approach is widely reported due to the nucleophilicity of the aniline nitrogen and the electrophilicity of the acyl derivative, leading to efficient amide synthesis.
Detailed Preparation Methods
Direct Condensation Method
- Procedure: 4-(Dimethylamino)aniline is reacted with 3-oxobutanoyl chloride in anhydrous solvent (e.g., DMF or dichloromethane) under inert atmosphere.
- Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, which collapses to release chloride ion and form the amide bond.
- Temperature: Typically room temperature to moderate heating (25–80 °C)
- Time: Reaction times vary from 2 to 6 hours depending on scale and solvent
- Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
- Yield: Moderate to high yields (60–85%) reported in similar amide syntheses.
Use of Activated Esters or Anhydrides
- Alternative Acylating Agents: 3-oxobutanoic acid can be converted to activated esters (e.g., N-hydroxysuccinimide esters) or anhydrides.
- Reaction: These activated species react with 4-(dimethylamino)aniline under mild conditions to form the amide.
- Advantages: Avoids use of corrosive acid chlorides, milder conditions, sometimes better selectivity.
- Conditions: Room temperature to 50 °C, solvents like DMF or THF.
- Yields: Comparable to acid chloride methods, sometimes improved purity.
Catalytic Coupling Methods
- Modern Methods: Use of coupling reagents such as HATU, EDCI, or DCC to activate the carboxylic acid directly in situ.
- Procedure: 3-oxobutanoic acid is mixed with coupling reagent and 4-(dimethylamino)aniline in a suitable solvent.
- Conditions: Room temperature to mild heating, often with base (e.g., triethylamine).
- Benefits: Avoids pre-formation of acid chloride, reduces side reactions.
- Yields: High yields with good selectivity, suitable for sensitive substrates.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, DMF, dichloromethane, THF | Polar aprotic solvents preferred |
| Temperature | 25–80 °C | Higher temps increase reaction rate |
| Time | 2–6 hours | Monitored by TLC or HPLC |
| Molar Ratio | 1:1 to 1:1.2 (amine:acyl derivative) | Slight excess of amine or acid derivative |
| Base | Triethylamine or pyridine (if acid chloride used) | Neutralizes HCl byproduct |
| Purification | Recrystallization, column chromatography | Ensures compound purity |
Research Findings on Preparation
- The reaction between 4-(dimethylamino)aniline and 3-oxobutanoyl derivatives proceeds smoothly under mild heating, producing the target amide in good yields.
- Use of coupling reagents like HATU improves yield and reduces reaction times, beneficial for scale-up and sensitive functional groups.
- Solvent choice impacts reaction rate and purity; DMF and ethanol are commonly used due to their polarity and solubilizing ability.
- The dimethylamino group’s electron-donating properties enhance nucleophilicity of the aniline nitrogen, facilitating efficient amide formation.
- Side reactions such as hydrolysis of acid chlorides or over-acylation are minimized by controlled addition and temperature regulation.
Comparative Table of Preparation Methods
| Method | Reactants/Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|
| Acid Chloride Condensation | 4-(Dimethylamino)aniline + 3-oxobutanoyl chloride; Et3N; DMF; reflux | High reactivity; straightforward | Acid chloride handling; HCl byproduct | 60–85 |
| Activated Ester Method | 4-(Dimethylamino)aniline + NHS ester of 3-oxobutanoic acid; DMF; RT | Milder conditions; safer reagents | Additional ester preparation step | 65–80 |
| Coupling Reagents (HATU, EDCI) | 3-oxobutanoic acid + coupling reagent + 4-(dimethylamino)aniline; DMF; RT | No acid chloride needed; high selectivity | Cost of reagents; possible side products | 75–90 |
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is its potential as an anticancer agent. Studies have demonstrated that derivatives of 3-oxobutanamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed selective cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) while sparing normal cells, indicating a favorable therapeutic index .
Table 1: Anticancer Activity of 3-Oxobutanamide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound A | MCF-7 | 15 | High |
| Compound B | T47-D | 20 | Moderate |
| Compound C | NIH-3T3 | >100 | Low |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. The dimethylamine group enhances the compound's ability to penetrate bacterial cell walls, making it effective against a range of pathogens. Research indicates that certain derivatives exhibit potent antibacterial activity, which could be harnessed in developing new antibiotics .
Mechanistic Insights
The mechanism of action for this compound and its derivatives often involves the modulation of specific biochemical pathways associated with cancer cell proliferation and survival. For instance, studies suggest that these compounds may interfere with mitochondrial functions and apoptotic pathways, leading to increased apoptosis in cancer cells .
Toxicity Assessment
Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Recent studies have employed in vitro assays using human lymphocytes to assess cytotoxicity at varying concentrations. Results indicated that while low concentrations (50-500 µM) exhibited minimal toxicity, higher concentrations (1000-2000 µM) resulted in significant cell death .
Table 2: Toxicity Profile of this compound
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 50 | 95 |
| 500 | 90 |
| 1000 | 70 |
| 2000 | 30 |
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the 3-oxobutanamide moiety can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The following table summarizes key structural analogs of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, highlighting differences in substituents, physical properties, and applications:
Physical and Spectroscopic Properties
- Melting Points: Dimethylamino derivative (Compound 12): 163–165°C . Methylphenyl analog: Not explicitly reported, but crystalline solids are common in pigment synthesis . Acetamido derivative: Discontinued; likely higher melting point due to hydrogen bonding from the acetamido group .
- Spectroscopy: FTIR: Dimethylamino derivatives show characteristic C=O stretches at ~1680 cm⁻¹ and N-H bends at ~3300 cm⁻¹ . NMR: The dimethylamino group in this compound produces a singlet at δ 2.8–3.0 ppm (6H, -N(CH₃)₂) in ¹H NMR .
Biological Activity
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and research findings.
Overview of the Compound
This compound features a dimethylamino group attached to a phenyl ring, linked to a 3-oxobutanamide moiety. Its molecular formula is , with a molecular weight of approximately 220 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.
Target Interactions
Research indicates that compounds similar to this compound can interact with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a target for cancer therapy. The compound's ability to inhibit CDK2 could lead to antiproliferative effects in cancer cells.
The compound has been shown to participate in Suzuki-Miyaura cross-coupling reactions, which are significant for synthesizing complex organic molecules. This property may enhance its utility in drug development by facilitating the creation of derivatives with improved biological activity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. A study indicated that similar compounds exhibited notable antibacterial activity, suggesting that this compound could also possess such effects. The presence of the dimethylamino group may contribute to enhanced membrane permeability, facilitating its action against microbial cells.
Anticancer Activity
The potential anticancer activity of this compound is supported by its structural similarity to known anticancer agents. Research into related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Study 1: Inhibition of Cholinesterases
A related study focused on 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as an acetylcholinesterase (AChE) inhibitor. This compound demonstrated potent AChE inhibition with an IC50 value of 20 nM, indicating strong potential for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis highlighted the importance of the dimethylamino group in enhancing inhibitory potency.
Study 2: Cytotoxicity Evaluation
In another study evaluating cytotoxicity against neuroblastoma cells, several derivatives were tested at concentrations up to 50 µM. Notably, compounds with similar structural features to this compound showed low cytotoxicity at these concentrations, suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
